4-Fluoro-2-methylbenzo[d]thiazol-6-amine
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Overview
Description
4-Fluoro-2-methylbenzo[d]thiazol-6-amine is a useful research compound. Its molecular formula is C8H7FN2S and its molecular weight is 182.22. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization The compound 4-Fluoro-2-methylbenzo[d]thiazol-6-amine and its derivatives have been involved in various chemical syntheses. An example includes the preparation of 6-Azidobenzothiazole and its derivatives from the corresponding amine, which resulted in the formation of novel thiazolo[4,5-g]benzoxazoles on thermolysis in a polyphosphoric-acetic acid mixture (Gallagher, Iddon, & Suschitzky, 1980). Furthermore, the spectroscopic features and molecular structure of similar compounds have been determined using various techniques, including single-crystal X-ray analysis, vibrational spectroscopy, and DFT calculations (Al-Harthy et al., 2019).
Cancer Research and Potential Therapeutic Uses Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity, particularly against the Colo205 cell line. These compounds induced G2/M cell cycle arrest and increased the levels of p53, leading to apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014).
Antimicrobial and Anthelmintic Activities Compounds synthesized from this compound have been explored for their antimicrobial and anthelmintic activities. A study focusing on 7-chloro-6-fluoro-N-(1,3-thiazol-2-yl)-1,3 benzothiazol-2-amine derivatives reported promising antibacterial activity, highlighting the potential of these compounds for biological and pharmacological screening (Javali et al., 2010).
Radioisotope Tracing and Environmental Studies Derivatives of this compound have been used in radioisotope tracing studies. For example, carbon-14 labelled dufulin was synthesized for research on its metabolism, residue, and environmental behavior, showcasing the utility of these compounds in understanding the environmental impact of chemical substances (Yang et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets leading to a variety of effects based on the specific derivative and target involved .
Biochemical Pathways
Thiazole derivatives are known to impact a broad range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJOSJOJYWBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2S1)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369131-45-2 |
Source
|
Record name | 4-fluoro-2-methylbenzo[d]thiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.